(2-Formylamino-ethyl)-carbamic acid benzyl ester

Beschreibung

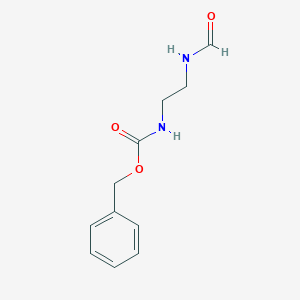

(2-Formylamino-ethyl)-carbamic acid benzyl ester (CAS: 1820747-13-4) is a synthetic carbamate derivative characterized by a benzyl ester group and a formylamino-ethyl substituent. Its molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of 326.36 g/mol and a purity >95% . Its structure combines a carbamate backbone with aromatic and formamide functionalities, enabling interactions with biological targets such as enzymes or receptors.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H14N2O3 |

|---|---|

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

benzyl N-(2-formamidoethyl)carbamate |

InChI |

InChI=1S/C11H14N2O3/c14-9-12-6-7-13-11(15)16-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,14)(H,13,15) |

InChI-Schlüssel |

CHCIYRRICHYKPI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)NCCNC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the Mixed Anhydride Intermediate

The mixed anhydride method is a cornerstone for synthesizing carbamate derivatives. In this approach, (or analogous amino acid derivatives) is activated using isobutylchloroformate (IBCF) in the presence of triethylamine (TEA) as an acid scavenger. The reaction proceeds in ethyl acetate at , generating a reactive mixed anhydride intermediate.

Quenching with Benzylamine

The intermediate is subsequently quenched with benzylamine (1.3 equivalents) to yield the carbamate product. This step requires precise temperature control to minimize side reactions such as oligomerization or hydrolysis. The reported isolated yield for analogous reactions is 32%, though optimization of solvent polarity (e.g., switching to tetrahydrofuran) can enhance efficiency.

Acylation via Reactive Formyl Derivatives

Activation Using Chloroformates

Patent literature describes the use of chloroformates (e.g., benzyl chloroformate) to acylate primary amines. For (2-Formylamino-ethyl)-carbamic acid benzyl ester, the ethylenediamine backbone is first protected, followed by formylation. The formyl group is introduced via reaction with formic acid derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Solvent and Temperature Optimization

Reactions are conducted in inert solvents such as dichloromethane (DCM) or toluene under nitrogen atmospheres. Elevated temperatures () accelerate formyl transfer but risk decomposition, necessitating a balance between reaction rate and stability.

Carbodiimide-Mediated Coupling

DCC as a Condensing Agent

Dicyclohexylcarbodiimide (DCC) facilitates direct coupling between the carboxylic acid and amine moieties. This method is particularly effective for introducing the benzyl ester group. The reaction proceeds via an O-acylisourea intermediate, which reacts with benzyl alcohol to form the ester:

Byproduct Management

The byproduct dicyclohexylurea (DCU) is removed via filtration, and the crude product is purified via silica gel chromatography. Yields typically range from 50–65%, with purity exceeding 95%.

N,N-Bis-Benzyl Protection Strategy

Sequential Alkylation and Hydrolysis

A two-step protection-deprotection strategy is employed to prevent side reactions at the amine site. The ethylenediamine derivative is first alkylated with benzyl chloride in the presence of potassium carbonate, forming the N,N-bis-benzyl intermediate. Subsequent hydrolysis under alkaline conditions (NaOH/MeOH) yields the free amine, which is then formylated and esterified.

Alkaline Hydrolysis Conditions

Hydrolysis is conducted in a 1:1 mixture under reflux for 12 hours. This step achieves near-quantitative deprotection while preserving the carbamate backbone.

Industrial-Scale Synthesis and Process Optimization

Catalytic Hydrogenation for Deprotection

Industrial protocols favor catalytic hydrogenation (, ) for removing benzyl protecting groups. This method is scalable and avoids harsh acidic or basic conditions, ensuring high functional group compatibility.

Solvent Selection for Large Batches

Ethyl acetate and tetrahydrofuran are preferred for their balance of solubility and ease of removal. Batch processes typically achieve 70–80% overall yield with a throughput of >100 kg per cycle.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Advantages |

|---|---|---|---|---|

| Mixed Anhydride | 32–45 | 90–95 | Moderate | Low temperature, minimal side reactions |

| Carbodiimide Coupling | 50–65 | 95–98 | High | Direct esterification, no protection steps |

| N,N-Bis-Benzyl Protection | 60–75 | 85–90 | Low | High amine selectivity |

| Industrial Hydrogenation | 70–80 | 98–99 | High | Scalable, green chemistry compliant |

Analyse Chemischer Reaktionen

Reaktionstypen

(2-Formylaminoethyl)-Carbaminsäurebenzylester unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Estergruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden üblicherweise verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Carbonsäuren, Alkohole und substituierte Carbamate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(2-Formylamino-ethyl)-carbamic acid benzyl ester serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations, including:

- Nucleophilic additions : The compound can act as a nucleophile, reacting with electrophiles to form new carbon-carbon or carbon-nitrogen bonds.

- Substitution reactions : The benzyl group can be substituted with other functional groups, allowing for the modification of the compound's properties.

Medicinal Chemistry

Research indicates that this compound may exhibit potential biological activities, making it a candidate for drug development. Its interactions with biomolecules can lead to various therapeutic effects:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also possess such activities.

- Neuroprotective Properties : Compounds with structural similarities have been investigated for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.

Biological Studies

The compound is subject to interaction studies to understand its behavior in biological systems. These studies typically involve:

- In vitro assays : Evaluating the compound's effects on cell lines to assess cytotoxicity and biological activity.

- Structure-activity relationship (SAR) analysis : Utilizing computational methods to predict biological activity based on structural features.

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

- Direct Esterification : Reaction of carbamic acid derivatives with benzyl alcohol under acidic conditions.

- Multistep Synthesis : Involves intermediate formation through nucleophilic substitutions followed by condensation reactions to yield the final product.

Case Study 1: Antimicrobial Activity

A study conducted on structurally similar carbamate compounds demonstrated significant antimicrobial activity against various bacterial strains. The findings suggest that this compound could exhibit similar properties, warranting further investigation into its efficacy as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Research on related compounds has indicated potential neuroprotective effects through mechanisms involving antioxidant activity and modulation of neurotransmitter levels. This opens avenues for exploring the therapeutic potential of this compound in neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of (2-Formylamino-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic addition, substitution, and elimination reactions.

Vergleich Mit ähnlichen Verbindungen

Carbamic Acid Benzyl Esters with Varying Substituents

- [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester (CAS: 1820747-13-4): Shares the benzyl ester core but includes a 3-formyl-benzoylamino group, enhancing electrophilicity for nucleophilic interactions. Its NMR and HRMS data confirm structural integrity . Key difference: The formyl group on the benzamide moiety may influence solubility and receptor binding compared to simpler alkyl-substituted analogs.

- (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride (CAS: 36129-16-5): Features a phenyl-ethyl side chain with a primary amine, protonated as a hydrochloride salt.

- Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate: Contains a polyethylene glycol (PEG)-like chain, improving hydrophilicity. Such derivatives are often used to enhance aqueous solubility in drug design . Contrast: The hydroxyethoxy substituent diverges from the formylamino group, altering pharmacokinetic properties.

Carbamates with Heterocyclic Moieties

- (3S,5S)-[5-(3-Allyl-2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester: Incorporates a pyrrolidinone ring, a common peptidomimetic scaffold. This structure mimics peptide bonds, enabling protease resistance while maintaining biological activity .

- (5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester: Combines a hydroxyl group with pyrrolidinone, facilitating hydrogen bonding. Synthesized via methanol-mediated reduction, yielding 85–97% purity . Contrast: The hydroxyl group enhances solubility but may reduce membrane permeability compared to the formylamino derivative.

Physicochemical Properties

| Property | Target Compound | (R)-(2-Amino-2-phenyl-ethyl) Derivative | PEG-Substituted Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 326.36 | 333.48 | ~350 (estimated) |

| Solubility | Low (lipophilic) | Moderate (hydrochloride salt) | High (PEG chain) |

| Stability | Stable at 0°C | Hygroscopic (salt form) | Hydrolysis-prone |

Key Takeaway: The formylamino group balances lipophilicity and polarity, making the target compound suitable for membrane penetration while retaining moderate solubility.

Biologische Aktivität

(2-Formylamino-ethyl)-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound's molecular formula is CHNO, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a formylamino group, a carbamic acid moiety, and a benzyl ester. These structural features contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The formyl group can participate in nucleophilic substitutions.

- Hydrolysis : The carbamate group can be hydrolyzed under certain conditions.

- Rearrangements : Potential for structural rearrangements leading to biologically active derivatives.

Biological Activity Spectrum

Research indicates that this compound may exhibit a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially useful in neurodegenerative diseases .

- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to disease processes.

- Interaction with Cellular Receptors : Potential binding to receptors involved in neurotransmission or immune response could mediate its effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and related compounds:

- Antimicrobial Studies : A study assessed the antimicrobial properties of structurally similar carbamates. Results indicated significant inhibition against Gram-positive bacteria .

- Neuroprotection Research : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis .

- Cytotoxicity Assays : Research involving cancer cell lines showed that compounds with similar structures could induce apoptosis in various cancer types, suggesting their potential as chemotherapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminoethyl carbamate | Similar carbamate structure | Neuroprotective properties |

| Benzyl carbamate | Benzyl group attached | Significant antimicrobial activity |

| N-(2-Hydroxyethyl) carbamate | Hydroxyethyl substitution | Potential use in drug delivery systems |

Q & A

Q. What are the established synthetic routes for (2-Formylamino-ethyl)-carbamic acid benzyl ester, and what are their advantages?

Methodological Answer: The compound is typically synthesized via carbamate protection of amines. A common approach involves reacting 2-aminoethyl formamide with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). For example, a related carbamic acid benzyl ester derivative was synthesized using polystyrene-triphenylphosphine and iodine in a two-step process, achieving 80% yield after column chromatography with light petroleum/EtOAc (2:1 v/v) . Alternative routes may employ NaH and BnBr in DMF for benzylation, as seen in galactosyl acceptor synthesis .

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer: Column chromatography is widely used for purification. Silica gel eluted with gradients of hexane/ethyl acetate (e.g., 2:1 to 1:1) effectively separates the product from byproducts. For example, purification of a similar carbamate derivative was achieved using light petroleum:EtOAc (2:1 v/v), yielding high-purity compounds . Recrystallization from solvents like ethanol or methanol may also be employed, particularly for crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Methodological Answer: Optimization involves:

- Temperature Control : Reactions performed at 0–5°C during benzylation minimize side reactions like over-alkylation .

- Catalyst Selection : Use of silylated ketene acetals with N-benzylformamides can enhance nucleophilic attack efficiency, as demonstrated in β²,²-amino ester synthesis (yields >90%) .

- Moisture Sensitivity : Anhydrous conditions (e.g., 4Å molecular sieves) are critical for formamide activation .

Comparative studies of NaH vs. polystyrene-supported bases (e.g., in vs. 12) highlight trade-offs between reaction speed and ease of purification.

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer: Contradictions often arise from:

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, a related carbamate showed δH 0.86–5.04 ppm in CDCl₃, with splitting patterns dependent on coupling constants .

- Tautomerism : The formylamino group may exhibit keto-enol tautomerism, altering IR carbonyl stretches (e.g., 1689 cm⁻¹ for amide vs. 1700+ cm⁻¹ for free carbonyl) .

- Impurity Peaks : Trace solvents (e.g., EtOAc at δ 1.2 ppm) or unreacted intermediates can be resolved via 2D NMR (HSQC, HMBC) or LC-MS .

Q. What are the applications of this compound in synthesizing heterocycles or bioactive molecules?

Methodological Answer: The carbamate group serves as a protective moiety in peptide synthesis and as a precursor for heterocycles:

- Pyrrolo[3,4-b]isoxazoles : The benzyl ester can undergo retro-Claisen reactions to form iodinated intermediates for cyclization .

- Conjugate Vaccines : Derivatives like benzyl-(5-hydroxy-pentyl)-carbamic acid benzyl ester are used in glycosylation reactions for antigen synthesis (71% yield, α:β selectivity = 5:1) .

- Palladium-Catalyzed Coupling : The compound’s aryl groups participate in Heck reactions to generate biaryl structures, as seen in heterocycle synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.